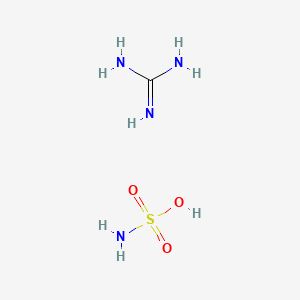

3-(2-氨基乙基)-1H-吲哚-5-醇; 2-氨基-3-甲基-4H-咪唑-5-酮; 硫酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

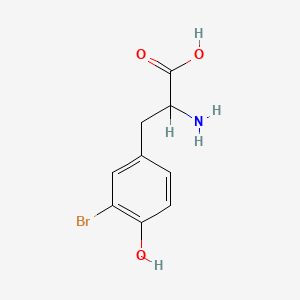

3-(2-氨基乙基)-1H-吲哚-5-醇 (色胺)

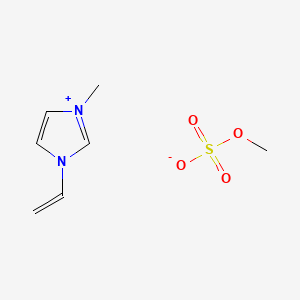

2-氨基-3-甲基-4H-咪唑-5-酮

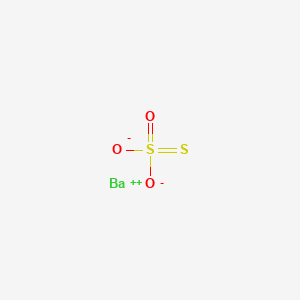

硫酸 (H2SO4)

作用机制

Target of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound is a derivative of psilocin and has been found to target the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The Serotonin Receptor plays a crucial role in transmitting signals in the brain and contributes to feelings of well-being and happiness .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets .

Sulfuric Acid: As a strong acid, sulfuric acid does not have a specific biological target. Instead, it can cause protein denaturation and cell membrane disruption upon contact.

Mode of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound acts as an agonist at the 5-HT2A receptor, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including changes in perception and mood .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives are known to interact with various biological targets, leading to a range of potential effects .

Sulfuric Acid: Sulfuric acid acts by donating protons (H+ ions), which can disrupt biological molecules and structures, leading to cell damage or death.

Biochemical Pathways

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can affect various biochemical pathways. For example, it can influence the release of neurotransmitters, modulate neural plasticity, and impact mood and perception .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it is likely that multiple pathways could be affected .

Sulfuric Acid: As a strong acid, sulfuric acid does not specifically interact with biochemical pathways. Instead, it can cause widespread damage to biological structures.

Result of Action

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can lead to changes in mood and perception, potentially providing therapeutic benefits for conditions like depression .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it could have various effects depending on the specific context .

生化分析

Biochemical Properties

3-(2-aminoethyl)-1H-indol-5-ol is a compound that has been studied for its role in carbohydrate analysis . It has been found to interact with various biomolecules, including N-glycans from model glycoproteins .

2-amino-3-methyl-4H-imidazol-5-one is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . It has been found to interact with a variety of biomolecules, including carbohydrates .

Sulfuric acid plays a crucial role in the phenol-sulfuric acid method for total carbohydrates . This method detects virtually all classes of carbohydrates, including mono-, di-, oligo-, and polysaccharides .

Cellular Effects

The cellular effects of these compounds are largely dependent on their interactions with various biomolecules. For instance, 3-(2-aminoethyl)-1H-indol-5-ol has been found to interact with N-glycans from model glycoproteins, influencing their function .

Molecular Mechanism

The molecular mechanisms of these compounds are complex and varied. For instance, 3-(2-aminoethyl)-1H-indol-5-ol interacts with N-glycans from model glycoproteins, influencing their function .

属性

CAS 编号 |

971-74-4 |

|---|---|

分子式 |

C14H21N5O6S |

分子量 |

387.41 g/mol |

IUPAC 名称 |

3-(2-aminoethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |

InChI 键 |

WFZKRNIMSVDNBU-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |

规范 SMILES |

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)